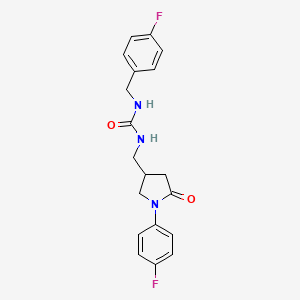

1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954661-84-8) is a synthetic urea derivative characterized by dual fluorinated aromatic and pyrrolidinone moieties. Its IUPAC name, N-[(4-fluorophenyl)methyl]-N′-[[1-[(4-fluorophenyl)methyl]-5-oxo-3-pyrrolidinyl]methyl]urea, reflects a structure comprising two 4-fluorobenzyl groups attached to a urea core and a 5-oxopyrrolidin-3-ylmethyl substituent . This compound’s design integrates fluorinated aromatic rings, which are commonly employed in medicinal chemistry to enhance metabolic stability and binding affinity, alongside a pyrrolidinone group that may influence conformational flexibility and solubility.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2/c20-15-3-1-13(2-4-15)10-22-19(26)23-11-14-9-18(25)24(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLLENZJVBNWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Benzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through nucleophilic substitution reactions.

Pyrrolidinone Formation: The next step involves the synthesis of the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate via cyclization reactions.

Urea Formation: Finally, the urea derivative is formed by reacting the benzyl and pyrrolidinone intermediates under specific conditions, such as the presence of a base and controlled temperature.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings, altering the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl and phenyl groups enhance the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

BP 3125: 1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea

- Structure : Features a 4-fluorobenzyl group, a 4-isobutoxybenzyl substituent, and a 1-methylpiperidin-4-yl group on the urea backbone (CAS 706779-91-1) .

- The 1-methylpiperidin-4-yl moiety may confer basicity, influencing solubility and CNS penetration.

- Activity: No explicit pharmacological data are provided in the evidence, but structural analogs with piperidinyl groups are often explored for CNS targets due to their ability to cross the blood-brain barrier.

Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea

- Structure: Contains a pyridinyl core with chloro-fluorophenoxy and dimethoxyphenyl substituents .

- Key Differences: The pyridine ring replaces the pyrrolidinone group, altering electronic properties. Chloro and methoxy groups may modulate steric bulk and hydrogen-bonding capacity.

Pharmacologically Active Ureas

Compound 3 (): (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea

- Structure : Features a triazinan-2-ylidene group and a 4-chlorobenzyl substituent .

- Key Differences :

- The triazinan-2-ylidene moiety introduces a planar, conjugated system, which may enhance interactions with enzymatic pockets.

- Chlorobenzyl groups could increase electrophilicity compared to fluorobenzyl analogs.

Structural and Functional Analysis

Substituent Effects on Pharmacokinetics

- Fluorinated Aromatic Rings: The target compound’s dual 4-fluorobenzyl groups may improve metabolic resistance to oxidative degradation compared to non-fluorinated analogs (e.g., compound 1’s dimethoxyphenyl group) .

- Pyrrolidinone vs.

Activity Trends

Research Implications and Gaps

- Comparative studies on solubility, logP, and receptor-binding affinity are needed to evaluate its advantages over BP 3125 and other fluorinated ureas.

Biological Activity

1-(4-Fluorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which may contribute to its biological properties. The presence of fluorine atoms is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The urea moiety may interact with enzyme active sites, potentially inhibiting specific enzymes involved in disease pathways.

- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, a related compound demonstrated effective cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | 48 hours |

| HeLa | 9.22 ± 0.17 | 48 hours |

| MCF-7 | 9.00 ± 0.15 | 48 hours |

These findings suggest that this compound could similarly exhibit potent anticancer effects, warranting further investigation into its efficacy against specific cancer types.

Enzyme Inhibition Studies

Preliminary investigations into the enzyme inhibitory potential of this compound have shown promise. The hydroxyl and urea groups may allow for effective binding to enzymes, potentially leading to inhibition of key metabolic pathways involved in disease states.

In Vitro Studies

In vitro studies have demonstrated that related compounds show significant inhibition of cell proliferation in various cancer cell lines. For instance, studies utilizing MTT assays revealed that certain derivatives effectively reduced cell viability in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.